trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate
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Overview
Description
The compound with the identifier trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate is known as Acid Black 52. It is a dye compound with the chemical formula C34H25N9Na2O7S2 and CAS registry number 5610-64-0. Acid Black 52 belongs to the class of azo dyes and is characterized by its black color. It is commonly used in textile dyeing and printing processes, providing a deep and intense black shade. This compound is known for its good solubility in water and excellent color fastness properties, making it a reliable choice for producing black-colored fabrics and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Black 52 involves the reaction of 1-naphthalenesulfonic acid with 2-hydroxy-1-naphthalenyl hydrazine, followed by the introduction of a nitro group and the formation of a chromium complex. The reaction conditions typically include the use of acidic or basic catalysts, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Acid Black 52 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is purified through filtration, crystallization, and drying processes to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acid Black 52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the chromium complex.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation states of the chromium complex.
Reduction: Amino derivatives of the dye.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acid Black 52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and materials, as well as in the production of inks and coatings.
Mechanism of Action
The mechanism of action of Acid Black 52 involves its interaction with various molecular targets, primarily through its azo and sulfonic acid groups. The dye binds to fibers and materials through electrostatic interactions and hydrogen bonding, resulting in strong color retention. In biological applications, the dye can interact with cellular components, allowing for visualization and staining of specific structures.
Comparison with Similar Compounds
Similar Compounds
Acid Black 1: Another azo dye with similar applications but different chemical structure.
Acid Black 24: Known for its use in textile dyeing with slightly different color properties.
Acid Black 210: Used in various industrial applications with distinct solubility and fastness properties.
Uniqueness
Acid Black 52 is unique due to its specific chemical structure, which provides excellent color fastness and compatibility with a wide range of fibers. Its stability and solubility in water make it a preferred choice for many industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
trisodium;chromium;(4Z)-4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,21,24H,(H,28,29,30);;;;;/q;;;;;3*+1/p-3/b3*22-20-;;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLXFONDVYLOG-LJOGYAICSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C(C=CC2=C1)O)N/N=C/3\C(=O)C=C(C4=C3C=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C(C=CC2=C1)O)N/N=C/3\C(=O)C=C(C4=C3C=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C(C=CC2=C1)O)N/N=C/3\C(=O)C=C(C4=C3C=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cr].[Cr] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36Cr2N9Na3O21S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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